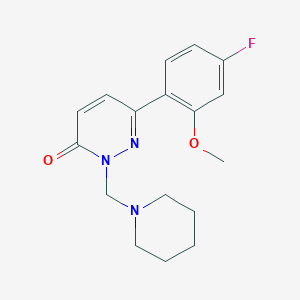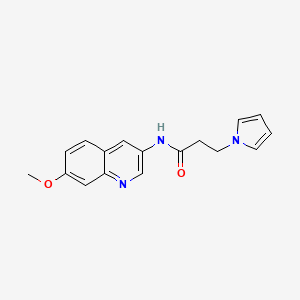![molecular formula C19H18N6O2 B11006605 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11006605.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced through a nucleophilic substitution reaction using appropriate triazolopyridine derivatives.
Amide Bond Formation: The final step involves the formation of the amide bond between the quinazolinone core and the triazolopyridine moiety using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming dihydroquinazolinones.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazolinone or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated as a lead compound for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and its analogs.
Triazolopyridine Derivatives: Compounds such as 1,2,4-triazolo[4,3-a]pyridine and its substituted derivatives.
Uniqueness
The uniqueness of 3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide lies in its combined structural features of quinazolinone and triazolopyridine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H18N6O2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18N6O2/c26-18(20-10-8-17-23-22-16-7-3-4-11-25(16)17)9-12-24-13-21-15-6-2-1-5-14(15)19(24)27/h1-7,11,13H,8-10,12H2,(H,20,26) |
Clé InChI |
MVVQDSMJFGHOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B11006525.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11006539.png)
![2'-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006540.png)

![2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11006551.png)
![{1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11006552.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B11006553.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11006569.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11006573.png)
![N-(4-methoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11006586.png)
![1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11006594.png)
